2-Fluoro-5-phenylnicotinaldehyde

説明

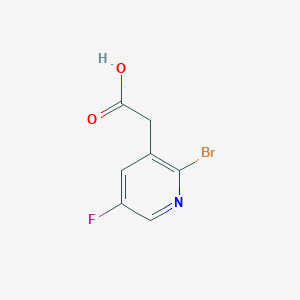

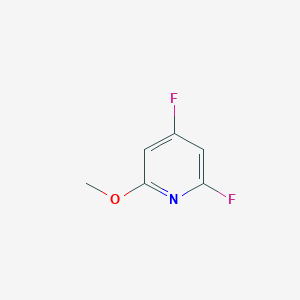

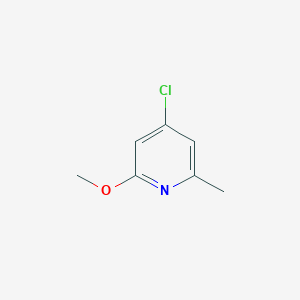

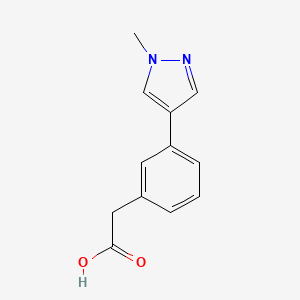

2-Fluoro-5-phenylnicotinaldehyde is a chemical compound with the molecular formula C12H8FNO. It has a molecular weight of 201.2 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Fluoro-5-phenylnicotinaldehyde is1S/C12H8FNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Fluoro-5-phenylnicotinaldehyde is a solid at room temperature . The storage temperature is 2-8°C .科学的研究の応用

Catalysis and Synthesis

2-Fluoro-5-phenylnicotinaldehyde, a compound with potential use in catalysis, is involved in reactions that include oxidative enantioselective α-fluorination of simple aliphatic aldehydes. This process, enabled by N-heterocyclic carbene catalysis, uses N-fluorobis(phenyl)sulfonimide as an oxidant and fluorine source, overcoming challenges such as competitive difluorination and nonfluorination, and proceeds with high to excellent enantioselectivities (Fangyi Li, Zijun Wu, & Jian Wang, 2014). Additionally, 2-Fluoro-3-phenyl-allyltrimethylsilane, derived from β-fluorinated allylic acetate, reacts with various aldehydes and acetals in the presence of TiCl4, yielding homoallyl alcohols and ethers in good to moderate yields, showcasing its potential as a fluorinated reagent for Hosomi–Sakurai reactions (Tsuyoshi Hayashi, Y. Usuki, & H. Iio, 2010).

Organic Light Emitting Diodes (OLEDs)

In the field of material science, 2-Fluoro-5-phenylnicotinaldehyde derivatives have applications in the development of highly efficient blue emitters for OLEDs. New fluoro derivatives of oligo(arylenevinylene) prepared via double Heck-coupling reactions or Horner–Wadsworth–Emmons reactions exhibit high fluorescence quantum yields with emissions spanning a broad wavelength region. These materials, characterized by altered highest occupied and lowest unoccupied molecular orbital energy levels due to fluoro substituents, demonstrate the influence of fluorination on electronic properties, leading to remarkable external quantum efficiency values in OLED devices (H.‐C. Li, Y. Lin, Po-Ting Chou, Y.M. Cheng, & R. Liu, 2007).

Synthesis of Fluorinated Compounds

Fluorinated compounds, including 3-fluoropyrroles, are synthesized from 2-aryl-5-(bromomethyl)-1-pyrrolines via electrophilic α,α-difluorination and subsequent aromatization, providing a new entry toward 3-fluorinated pyrroles. This methodology emphasizes the utility of fluoro-containing reagents in the synthesis of novel organic structures, illustrating the broader applicability of 2-Fluoro-5-phenylnicotinaldehyde and its derivatives in organic synthesis (Riccardo Surmont, G. Verniest, F. Colpaert, G. Macdonald, J. Thuring, F. Deroose, & N. De Kimpe, 2009).

Safety and Hazards

特性

IUPAC Name |

2-fluoro-5-phenylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-11(8-15)6-10(7-14-12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNSIPWHRURRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-phenylnicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11bR)-N-(2,6-Di(anthracen-9-yl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B3224118.png)

![Tert-butyl 4-amino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3224141.png)